1-(6-Methoxypyridin-3-yl)propan-1-one

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

1-(6-Methoxypyridin-3-yl)propan-1-one (CAS 885229-42-5, molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol) is a pyridine derivative bearing a 6-methoxy substituent and a 3-propanone side chain. Its computed physicochemical profile includes a predicted LogP of 1.68, a topological polar surface area (TPSA) of 39.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 885229-42-5
Cat. No. B1426736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-3-yl)propan-1-one
CAS885229-42-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1)OC
InChIInChI=1S/C9H11NO2/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3
InChIKeyQPQZLVUOFQEHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridin-3-yl)propan-1-one (CAS 885229-42-5) – Sourcing Guide for a Pyridine-Based Ketone Building Block


1-(6-Methoxypyridin-3-yl)propan-1-one (CAS 885229-42-5, molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol) is a pyridine derivative bearing a 6-methoxy substituent and a 3-propanone side chain. Its computed physicochemical profile includes a predicted LogP of 1.68, a topological polar surface area (TPSA) of 39.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. It is cataloged by multiple research chemical suppliers, including Fluorochem, ABCR, AKSci, and Beyotime, typically at 95% purity or higher .

Why 1-(6-Methoxypyridin-3-yl)propan-1-one Cannot Be Casually Replaced by an In-Class Analog


The specific combination of the 6-methoxy electron-donating group and the 3-propanone side chain on the pyridine ring creates a precise steric and electronic profile that close analogs cannot replicate. The 6-methoxy group modulates pyridine ring basicity (predicted pKa 1.17 ± 0.11 ), directly influencing reactivity in nucleophilic additions and cross-couplings. Replacement of the methoxy with a chloro substituent yields 1-(6-chloropyridin-3-yl)propan-1-one (CAS 872088-03-4, MW 169.61 g/mol), which alters both hydrogen-bond acceptor count and lipophilicity . The regioisomeric 1-(5-methoxypyridin-3-yl)propan-1-one (CAS 1553847-17-8) relocates the methoxy group, changing the electron distribution on the pyridine ring and potentially redirecting subsequent functionalization chemistry. Even the one-carbon-shorter methyl ketone analog, 1-(6-methoxypyridin-3-yl)ethanone (CAS 213193-32-9, MW 151.16 g/mol), offers a different steric environment at the carbonyl center, which can affect diastereoselectivity in reductive amination steps. These structural differences render the compounds non-interchangeable in multi-step synthetic sequences where regiochemical fidelity and reactivity tuning are required.

Quantitative Differentiation Evidence for 1-(6-Methoxypyridin-3-yl)propan-1-one


Predicted LogP and TPSA Comparison vs. Chloro Analog

The target compound 1-(6-methoxypyridin-3-yl)propan-1-one has a predicted LogP of 1.68 and a topological polar surface area (TPSA) of 39.2 Ų . Its direct chloro analog, 1-(6-chloropyridin-3-yl)propan-1-one (CAS 872088-03-4), where the methoxy oxygen is replaced by a chlorine atom, is expected to exhibit higher LogP (chlorine is more lipophilic than methoxy) and a lower TPSA (fewer hydrogen bond acceptors). The reduced hydrogen bond acceptor count—2 for the chloro analog (pyridine N + ketone O) vs. 3 for the target (pyridine N + ketone O + methoxy O)—directly impacts aqueous solubility and permeability profiles relevant to early-stage drug discovery [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Synthetic Yield from Chloro Precursor: A Documented 77% Conversion

A documented synthetic procedure reports that 1-(6-methoxypyridin-3-yl)propan-1-one is obtained in 77% yield by treating 1-(6-chloropyridin-3-yl)propan-1-one (2.8 g, 16.5 mmol) with sodium methoxide (2.8 g, 50 mmol) in methanol (70 mL) under reflux for 18 hours . This nucleophilic aromatic substitution (SNAr) reaction at the 6-position of the pyridine ring is enabled by the electron-withdrawing effect of the 3-ketone and the leaving-group capacity of the 6-chloro substituent. The yield establishes a benchmark for multi-step sequences where the target compound serves as an intermediate en route to more complex structures, such as the nitrogenated heterocycles described in patent EP2848618B1 [1].

Organic synthesis Process chemistry Nucleophilic aromatic substitution

Documented Derivatization: Reductive Amination to the Corresponding Amine in Patent EP2848618B1

Patent EP2848618B1 (Nitrogenated Heterocyclic Compound) explicitly employs 1-(6-methoxypyridin-3-yl)propan-1-one as a substrate for reductive amination. Under conditions of hydroxylamine hydrochloride, hydrogen, and triethylamine in methanol/ethanol at 50.0 °C and 344.75 kPa for 3.0 h, the ketone is converted to 1-(6-methoxypyridin-3-yl)propan-1-amine [1]. This transformation exploits the electrophilic reactivity of the 3-propanone carbonyl and generates a chiral amine building block used in the construction of therapeutically relevant heterocyclic scaffolds. The regioisomeric 5-methoxy analog or the methyl ketone analog would lead to structurally divergent downstream products.

Pharmaceutical intermediates Reductive amination Nitrogen heterocycles

Predicted Basicity (pKa) and Implications for Salt Formation and Purification

The predicted pKa of 1-(6-methoxypyridin-3-yl)propan-1-one is 1.17 ± 0.11, corresponding to the pyridine nitrogen . This very weakly basic character means the compound will remain largely unprotonated under typical reverse-phase HPLC conditions (mobile phase pH 2–8), simplifying method development for purity analysis. In contrast, analogs bearing amino substituents on the pyridine ring (e.g., 3-amino-1-(6-methoxypyridin-3-yl)propan-1-one, CAS 1519320-57-0) exhibit significantly higher basicity, complicating chromatographic behavior and requiring ion-pairing reagents for adequate retention [1]. The target compound's low basicity also means it cannot be efficiently extracted into aqueous acid for purification, favoring direct chromatography or crystallization approaches.

Purification strategy Salt formation Preparative chromatography

GHS Hazard Profile: A Defined Safety and Handling Baseline

1-(6-Methoxypyridin-3-yl)propan-1-one carries four GHS hazard statements derived from one ECHA C&L notification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each assigned with 100% notification frequency [1]. This defined hazard profile permits procurement and EHS teams to establish clear handling protocols. The structurally related 1-(6-chloropyridin-3-yl)propan-1-one lacks equivalent publicly aggregated GHS data in the ECHA C&L Inventory, creating ambiguity in risk assessment for that analog. Furthermore, the target compound is classified for room-temperature shipping by multiple vendors , reducing logistics costs compared to compounds requiring cold-chain transport.

Laboratory safety Regulatory compliance Risk assessment

Optimal Application Scenarios for 1-(6-Methoxypyridin-3-yl)propan-1-one


Medicinal Chemistry: Synthesis of Kinase Inhibitor Fragments and CNS-Targeted Libraries

The combination of moderate LogP (1.68) and low molecular weight (165.19 Da) places this compound within the fragment-like physicochemical space preferred for kinase inhibitor and CNS drug discovery campaigns [1]. The 3-propanone carbonyl serves as a versatile handle for reductive amination, oxime formation, and Grignard additions, enabling rapid diversification of fragment libraries. The 6-methoxy group provides a metabolically stable substituent that can engage in favorable interactions with hydrophobic pockets or, conversely, be demethylated to a hydroxyl group for further derivatization .

Process Chemistry: Multi-Step Synthesis of Nitrogen-Containing Heterocycles

As documented in patent EP2848618B1, the compound undergoes reductive amination to yield 1-(6-methoxypyridin-3-yl)propan-1-amine, a key intermediate for nitrogenated heterocyclic scaffolds [1]. Process chemists scaling this transformation can reference the established reaction conditions (50.0 °C, 344.75 kPa H₂, 3 h) and the upstream 77% yield from the chloro precursor for cost-of-goods modeling .

Analytical Chemistry: HPLC Method Development and Reference Standard Qualification

The predicted pKa of 1.17 ± 0.11 for the pyridine nitrogen ensures that the compound remains un-ionized across the typical HPLC pH operating range (pH 2–8), facilitating straightforward reversed-phase method development [1]. The well-defined GHS hazard profile (H302, H315, H319, H335) and room-temperature storage compatibility enable QC laboratories to handle and store the material with standard personal protective equipment and without specialized cold-storage infrastructure .

Agrochemical Discovery: Fungicidal Lead Optimization

The methoxypyridine substructure appears in patent literature describing thieno[2,3-d]pyrimidine fungicidal compounds (US20060089370A1), suggesting that 1-(6-methoxypyridin-3-yl)propan-1-one could serve as a precursor for agrochemical analogs [1]. The 3-propanone side chain provides a synthetic entry point for constructing heterocyclic cores relevant to fungicide discovery, where the electron-donating methoxy group may modulate target binding and metabolic stability in plant systems.

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